An In-depth Technical Guide to Pyridin-2-ylmethanamine (CAS 3731-51-9)
An In-depth Technical Guide to Pyridin-2-ylmethanamine (CAS 3731-51-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-2-ylmethanamine, with CAS number 3731-51-9, is a versatile heterocyclic amine that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique structural motif, featuring a pyridine ring linked to a primary amine via a methylene bridge, imparts a combination of electron-withdrawing properties and nucleophilic reactivity.[1] This guide provides a comprehensive overview of the core properties of pyridin-2-ylmethanamine, including its physicochemical characteristics, spectroscopic data, and reactivity profile. Furthermore, it delves into its applications in drug discovery and development, supported by illustrative experimental protocols and pathway diagrams to facilitate its use in research and synthesis endeavors.
Physicochemical Properties
Pyridin-2-ylmethanamine is typically a colorless to pale yellow liquid, a characteristic that depends on its purity and the ambient temperature.[3] It is soluble in water and polar organic solvents, which makes it a versatile reagent in a variety of reaction conditions.[3] The presence of the amino group confers basic properties to the molecule, allowing it to readily participate in acid-base reactions.[3]
Table 1: Physicochemical Properties of Pyridin-2-ylmethanamine
| Property | Value | Reference |
| CAS Number | 3731-51-9 | [2][3][4][5][6] |
| Molecular Formula | C₆H₈N₂ | [2][3][4][5][6] |
| Molecular Weight | 108.14 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 20 °C | |
| Boiling Point | 82-85 °C @ 12 mmHg | |
| Density | 1.049 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.578 | |
| pKa | pK1: 2.31(+2); pK2: 8.79(+1) (25°C) | |
| Water Solubility | Soluble | [3] |
| LogP | 0.54 | |
| Stability | Air sensitive; should be stored under an inert atmosphere. |
Spectroscopic Data
The structural identity of pyridin-2-ylmethanamine can be unequivocally confirmed through various spectroscopic techniques.
Table 2: Key Spectroscopic Data for Pyridin-2-ylmethanamine
| Spectrum Type | Key Peaks/Signals | Source |
| ¹H NMR | Spectral data available on PubChem. | [3] |
| ¹³C NMR | Spectral data available on PubChem. | [3] |
| IR Spectroscopy | Spectral data available on PubChem. | [3] |
| Mass Spectrometry | Molecular Ion Peak (m/z): 108.07 | [3][5] |
Reactivity and Synthesis
The reactivity of pyridin-2-ylmethanamine is characterized by the nucleophilicity of the primary amine and the electronic properties of the pyridine ring. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The pyridine nitrogen can also participate in coordination with metal ions.
General Synthesis Approach
The synthesis of pyridin-2-ylmethanamine derivatives often involves the reductive amination of a suitable carbonyl precursor or the reduction of a nitrile. A common synthetic strategy is the reduction of 2-cyanopyridine.
Experimental Protocol: Reductive Amination (Illustrative)
The following is a generalized protocol based on synthetic methods described for pyridin-2-yl-methylamine derivatives.[4]
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Reaction Setup: In a round-bottom flask, dissolve the starting carbonyl compound (e.g., a cyanohydrin derivative) in a suitable solvent such as methanol.
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Addition of Amine: Add pyridin-2-ylmethanamine to the reaction mixture.
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Reducing Agent: Slowly add a reducing agent, such as sodium cyanoborohydride, to the stirred solution at room temperature.
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Reaction Monitoring: Stir the reaction mixture for several hours and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
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Workup: Once the reaction is complete, evaporate the solvent. Take up the residue in a suitable solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium bicarbonate and then with brine.
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Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
Applications in Drug Discovery and Development
Pyridin-2-ylmethanamine is a valuable scaffold in medicinal chemistry due to the prevalence of the pyridine moiety in FDA-approved drugs.[7] It serves as a key intermediate in the synthesis of a wide range of biologically active molecules.
Role as a Pharmacophore
The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions with biological targets. The aminomethyl group provides a point for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.
Therapeutic Areas
Derivatives of pyridin-2-ylmethanamine have been investigated for a variety of therapeutic applications, including:
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Anticancer Agents: It is used in the synthesis of compounds that can chemosensitize multidrug-resistant cancer cells.
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Antitrypanosomal Agents: It is a precursor for the preparation of 5-nitro-2-furancarboxylamides, which have shown potent activity against trypanosomiasis.
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Neurological Disorders: Patents describe pyridin-2-yl-methylamine derivatives with potential applications as antidepressants and analgesics.[8]
Illustrative Signaling Pathway
While specific signaling pathway modulation by pyridin-2-ylmethanamine itself is not extensively documented, its derivatives are often designed to interact with key cellular signaling pathways implicated in disease. For instance, many pyridine-containing compounds are developed as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be targeted by a drug molecule derived from pyridin-2-ylmethanamine.
Safety and Handling
Pyridin-2-ylmethanamine is classified as a corrosive substance and can cause severe skin burns and eye damage.[3] It is harmful if swallowed.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. Due to its air sensitivity, it is recommended to store it under an inert atmosphere.
Conclusion
Pyridin-2-ylmethanamine (CAS 3731-51-9) is a foundational chemical entity with significant utility in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecules with potential therapeutic applications. This guide provides core technical information to support its effective use in research and development, from the laboratory bench to the design of novel drug candidates.
References
- 1. 1-PHENYL-1-PYRIDIN-2-YLMETHANAMINE DIHYDROCHLORIDE(39930-11-5) 1H NMR [m.chemicalbook.com]
- 2. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]
- 3. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 5. 2-Pyridinemethanamine [webbook.nist.gov]
- 6. 2-Pyridinemethanamine [webbook.nist.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]
